![molecular formula C22H29N7O4S B2519003 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1172842-75-9](/img/structure/B2519003.png)
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H29N7O4S and its molecular weight is 487.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural components suggest a role as a kinase inhibitor, which is crucial for various biological processes, including cell signaling and metabolism. This article reviews the biological activity of this compound based on existing literature and research findings.
Molecular Structure and Properties
The compound features a unique molecular structure characterized by:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups : Morpholino group and sulfamoyl benzamide moiety
- Molecular Formula : C22H29N7O4S
- Molecular Weight : 487.6 g/mol
These attributes position it within a class of compounds that may exhibit diverse biological activities, particularly in inhibiting specific kinases associated with cancer and other diseases .
Kinase Inhibition
The primary biological activity of this compound is its potential as a kinase inhibitor . Kinases are enzymes that add phosphate groups to other molecules, typically proteins, which is vital for regulating cellular functions. Inhibition of these enzymes can lead to therapeutic effects in conditions such as:
- Cancer : By inhibiting kinases involved in tumor growth and proliferation.
- Autoimmune Disorders : Modulating immune responses through kinase pathways.
Preliminary studies indicate that this compound may selectively inhibit certain kinases, leading to decreased cell viability in cancer cell lines .
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of related pyrazolo compounds. For instance:
- Study on Pyrazolo Derivatives : A study synthesized various pyrazolo derivatives and evaluated their activity against Mycobacterium tuberculosis. The findings suggested that modifications to the pyrazolo core can significantly alter biological activity, indicating the importance of structural variations in developing effective inhibitors .
- In Vitro Assays : In vitro assays have shown that compounds with similar structural motifs exhibit promising antitumor activity against various cancer cell lines. The IC50 values for some derivatives were reported in the nanomolar range, suggesting potent inhibitory effects .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with related compounds is useful. The following table summarizes key features:
Compound Name | CAS Number | Key Features | IC50 (nM) |
---|---|---|---|
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide | 1021061-15-3 | Contains a fluorine substituent | TBD |
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-trifluoromethylbenzamide | 3137274 | Incorporates trifluoromethyl group | TBD |
N-(2-(4-(2-Methylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamide | 24821879 | Lacks dimethyl substitutions | TBD |
This comparative analysis highlights the unique attributes of this compound concerning its functional groups and potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Therapy
- Antiproliferative Activity: Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in breast cancer (MCF-7) and leukemia (MV4-11) models.
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. This mechanism is crucial for developing targeted cancer therapies.
-
Kinase Inhibition
- The compound targets specific kinases such as Aurora A kinase, which is vital for cell division. Potent inhibition has been observed with an IC50 value of 0.15 µM, suggesting its potential as a therapeutic agent in oncology.
-
Anti-inflammatory Effects
- Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The effect on RAW 264.7 macrophages has been documented, with an IC50 value of 12.0 µM.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide on MCF-7 cells. The results showed a significant reduction in cell viability with an IC50 value of 5.0 µM, indicating its efficacy as a potential anticancer agent.
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit Aurora A kinase. The study confirmed potent inhibition with an IC50 value of 0.15 µM, reinforcing its role as a promising therapeutic candidate for cancer treatment.
Summary of Biological Activities
Propiedades
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O4S/c1-15-12-28(13-16(2)33-15)20-19-11-26-29(21(19)25-14-24-20)10-9-23-22(30)17-5-7-18(8-6-17)34(31,32)27(3)4/h5-8,11,14-16H,9-10,12-13H2,1-4H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZPDKURIHOQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.